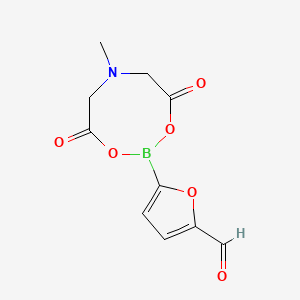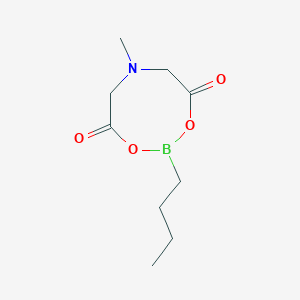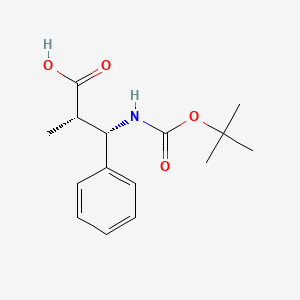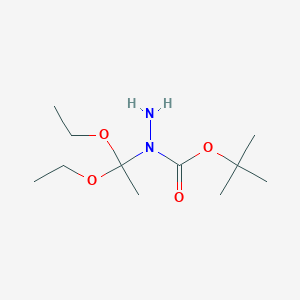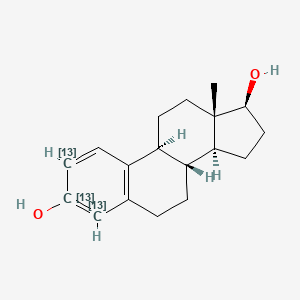
17β-エストラジオール-2,3,4-13C3
概要
説明
17beta-Estradiol-2,3,4-13C3, also known as 1,3,5-Estratriene-3-17β-diol-13C3, is a stable isotope-labeled compound primarily used in research settings . It has an empirical formula of 13C3C15H24O2 and a molecular weight of 275.36 .
Molecular Structure Analysis
The molecular structure of 17beta-Estradiol-2,3,4-13C3 is represented by the empirical formula 13C3C15H24O2 . It has a monoisotopic mass of 275.187683 Da .Chemical Reactions Analysis
The specific chemical reactions involving 17beta-Estradiol-2,3,4-13C3 are not detailed in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of 17beta-Estradiol-2,3,4-13C3 include a molecular weight of 275.36 and an empirical formula of 13C3C15H24O2 .作用機序
Target of Action
17beta-Estradiol-2,3,4-13C3 is a stable isotope-labeled analog of the naturally occurring hormone estradiol . The primary targets of this compound are estrogen receptors (ERs), which play a crucial role in numerous biological processes .
Mode of Action
The compound interacts with its targets, the estrogen receptors, leading to a series of changes. It binds to these receptors, triggering a conformational change that allows the receptors to dimerize and bind to specific DNA sequences known as estrogen response elements. This binding event modulates the transcription of target genes, leading to changes in protein expression that can affect cellular function .
Biochemical Pathways
The interaction of 17beta-Estradiol-2,3,4-13C3 with estrogen receptors impacts several biochemical pathways. For instance, it has been shown to up-regulate energy metabolic pathways and cellular proliferation in ER+ breast cancer cells . The compound’s effects on these pathways can lead to downstream effects such as increased cell growth and changes in energy metabolism .
Pharmacokinetics
Estradiol is known to be well-absorbed and widely distributed in the body, metabolized primarily in the liver, and excreted in urine and feces .
Result of Action
The molecular and cellular effects of 17beta-Estradiol-2,3,4-13C3’s action are diverse, given the wide range of biological processes regulated by estrogen receptors. In the context of ER+ breast cancer cells, the compound’s action results in increased energy metabolism and cellular proliferation .
Action Environment
The action, efficacy, and stability of 17beta-Estradiol-2,3,4-13C3 can be influenced by various environmental factors. For instance, the presence of other hormones, the expression levels of estrogen receptors, and the overall hormonal milieu can impact the compound’s action. Additionally, factors such as pH, temperature, and the presence of other drugs or substances can affect the compound’s stability and efficacy .
実験室実験の利点と制限
The use of 17beta-Estradiol-2,3,4-13C3 in lab experiments has several advantages. The labeled compound can be easily distinguished from natural 17beta-estradiol, allowing for more accurate measurements of estrogen metabolism and distribution in the body. Additionally, the use of stable isotope-labeled compounds can provide more precise measurements of physiological processes compared to traditional methods.
However, there are also limitations to the use of 17beta-Estradiol-2,3,4-13C3 in lab experiments. The labeled compound may have different pharmacokinetic properties compared to natural 17beta-estradiol, which can affect its distribution and metabolism in the body. Additionally, the cost of the labeled compound may be prohibitively expensive for some research projects.
将来の方向性
There are many potential future directions for the use of 17beta-Estradiol-2,3,4-13C3 in scientific research. One area of interest is the study of estrogen metabolism and distribution in various disease states, such as breast cancer and osteoporosis. Additionally, the use of stable isotope-labeled compounds may have applications in the development of new drugs and therapies for these and other diseases.
Conclusion:
In conclusion, 17beta-Estradiol-2,3,4-13C3 is a stable isotope-labeled form of the natural hormone 17beta-estradiol that is commonly used in scientific research. Its use has numerous applications in the study of estrogen signaling pathways, as well as investigations into the role of estrogen in various physiological processes. While there are advantages and limitations to its use in lab experiments, the potential future directions for research using this compound are numerous and exciting.
科学的研究の応用
質量分析内部標準
17β-エストラジオール-2,3,4-13C3: は、質量分析における内部標準として広く使用されています 。このアプリケーションは、生物学的サンプル中のエストラジオールレベルの正確な定量に不可欠です。安定同位体標識により、生化学研究における信頼性の高い分析測定に不可欠な、正確な同位体希釈技術が可能になります。
エストロゲン受容体結合研究
分子生物学では、17β-エストラジオール-2,3,4-13C3 は、エストロゲン受容体結合の調査のための重要なツールとして役立ちます 。研究者はこの化合物を用いて結合親和性と速度論を監視し、ホルモンと受容体の相互作用によって誘発される遺伝子発現の変化をさらに解明します。
代謝経路分析
この化合物は、ホルモンの生合成および分解経路を追跡するために役立ちます 。17β-エストラジオール-2,3,4-13C3 の代謝運命を追跡することで、科学者はホルモンの分布、生体蓄積、およびさまざまなシステムにおける変換生成物についての洞察を得ることができます。
エストロゲン性化合物の環境運命
17β-エストラジオール-2,3,4-13C3 に炭素13同位体が組み込まれていることは、研究者がエストロゲン性化合物の環境運命を理解するのに役立ちます 。これは、これらの化合物が野生生物や生態系に与える可能性のある内分泌かく乱作用のために特に重要です。
内分泌かく乱研究
さまざまな生物に対するエストロゲン性化合物の潜在的な内分泌かく乱作用に関する研究では、17β-エストラジオール-2,3,4-13C3 を使用しています 。これは、これらの化合物が生物内のホルモンバランスに与える影響を特定および定量化するのに役立ちます。
生化学およびプロテオミクス研究
生化学ツールとして、17β-エストラジオール-2,3,4-13C3 は、プロテオミクスにおいて、エストラジオールによって影響を受けるタンパク質相互作用および修飾を研究するために使用されます 。これは、さまざまな細胞プロセスや疾患状態におけるエストラジオールの役割に関する貴重な情報を提供できます。
Safety and Hazards
生化学分析
Biochemical Properties
17beta-Estradiol-2,3,4-13C3 plays a significant role in biochemical reactions, particularly those involving estrogen receptors. It interacts with enzymes such as aromatase, which converts androgens to estrogens, and with proteins like estrogen receptors ESR1 and ESR2. These interactions are crucial for the regulation of various physiological processes, including reproductive functions and cellular growth .
Cellular Effects
17beta-Estradiol-2,3,4-13C3 influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in renal cell carcinoma cells, 17beta-Estradiol-2,3,4-13C3 induces DNA repair, reactive oxidative species production, and apoptosis, thereby reducing cell viability . It also impacts mitochondrial function and calcium ion channels in cardiomyocytes, highlighting its role in cardiovascular health .
Molecular Mechanism
At the molecular level, 17beta-Estradiol-2,3,4-13C3 exerts its effects through binding interactions with estrogen receptors ESR1 and ESR2. These receptors translocate to the plasma membrane upon activation, leading to the phosphorylation of MAPK3/1 and subsequent activation of the mitogen-activated protein kinase signaling pathway. This cascade of events results in changes in gene expression and cellular proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 17beta-Estradiol-2,3,4-13C3 can change over time. The compound is stable under standard storage conditions, but its long-term effects on cellular function can vary. Studies have shown that it can induce rapid changes in mitochondrial respiratory capacity and oxidative stress response, which may have implications for its use in long-term experiments .
Dosage Effects in Animal Models
The effects of 17beta-Estradiol-2,3,4-13C3 vary with different dosages in animal models. At low doses, it can promote beneficial effects such as improved cardiovascular function and reduced cancer cell viability. At high doses, it may cause toxic or adverse effects, including disruptions in calcium signaling and mitochondrial function .
Metabolic Pathways
17beta-Estradiol-2,3,4-13C3 is involved in several metabolic pathways, including those mediated by the enzyme aromatase. It can influence metabolic flux and metabolite levels, particularly in pathways related to estrogen metabolism. The compound’s interactions with cofactors and other enzymes are crucial for its role in these pathways .
Transport and Distribution
Within cells and tissues, 17beta-Estradiol-2,3,4-13C3 is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which in turn influence its biological activity. The compound’s distribution is essential for its function in various physiological processes .
Subcellular Localization
17beta-Estradiol-2,3,4-13C3 is localized in specific subcellular compartments, including the plasma membrane and mitochondria. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to these compartments. This localization is critical for its role in cellular signaling and metabolism .
特性
IUPAC Name |
(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1/i3+1,10+1,12+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXZDWNPVJITMN-CLMZCXLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=[13CH][13C](=[13CH]4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746355 | |
| Record name | (17beta)-(2,3,4-~13~C_3_)Estra-1,3,5(10)-triene-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261254-48-1 | |
| Record name | (17beta)-(2,3,4-~13~C_3_)Estra-1,3,5(10)-triene-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1261254-48-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



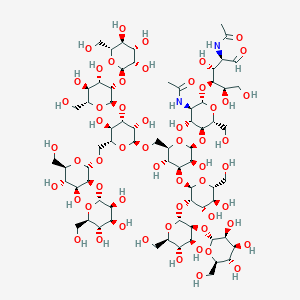
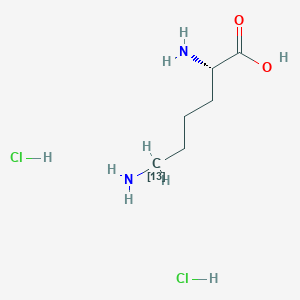
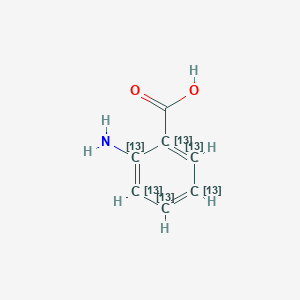
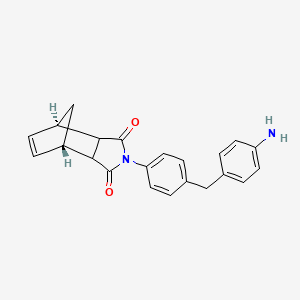



![2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-benzylmaleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1512790.png)
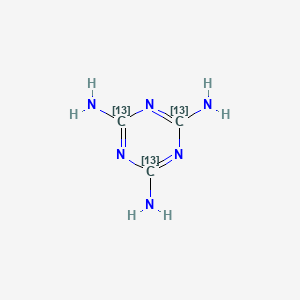
![D-[UL-13C5]Xylose](/img/structure/B1512792.png)
